

# Introduction: Unveiling the Versatility of a Key Synthetic Intermediate

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 6-Phenoxyhexyl bromide

CAS No.: 51795-97-2

Cat. No.: B3023626

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**6-Phenoxyhexyl bromide**, identified by its CAS number 51795-97-2, is a bifunctional organic compound that serves as a crucial building block and linker in advanced organic synthesis.<sup>[1]</sup> Structurally, it combines a stable phenoxy group with a flexible six-carbon aliphatic chain terminating in a reactive bromine atom.<sup>[1]</sup> This unique combination of a hydrophobic aromatic head, a flexible alkyl spacer, and a reactive functional group makes it an invaluable tool for medicinal chemists and material scientists. Its primary utility lies in its ability to introduce a phenoxyhexyl moiety into a wide array of molecules, enabling the synthesis of complex chemical architectures, novel drug candidates, and functionalized materials. This guide provides an in-depth exploration of its properties, synthesis, reactivity, and applications, offering field-proven insights for its effective use in a research and development setting.

## Core Physicochemical & Structural Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. **6-Phenoxyhexyl bromide** is typically supplied as a liquid with high purity, suitable for most synthetic applications.

## Key Properties Summary

The essential properties of **6-Phenoxyhexyl bromide** are summarized below for quick reference.

Property	Value	Source
CAS Number	51795-97-2	[2]
Molecular Formula	C <sub>12</sub> H <sub>17</sub> BrO	[1][3]
Molecular Weight	257.17 g/mol	[2]
Boiling Point	172-174 °C at 13 Torr	[2]
Predicted Density	1.229 ± 0.06 g/cm <sup>3</sup>	[2]
Refractive Index	1.53	[2]
Synonyms	6-Bromohexyl phenyl ether, [(6-bromohexyl)oxy]benzene	[1]

## Structural Analysis and Reactivity Profile

The structure of **6-Phenoxyhexyl bromide** dictates its chemical behavior. The terminal bromine atom serves as an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its application as an alkylating agent in S<sub>N</sub>2 reactions.[4] The six-carbon chain provides significant conformational flexibility, a desirable trait when designing linker molecules for applications such as Proteolysis Targeting Chimeras (PROTACs) or molecular probes. The phenoxy group, while generally stable, influences the molecule's overall polarity and can participate in aromatic substitution reactions under specific conditions.

Caption: Chemical structure of **6-Phenoxyhexyl bromide** (CAS 51795-97-2).

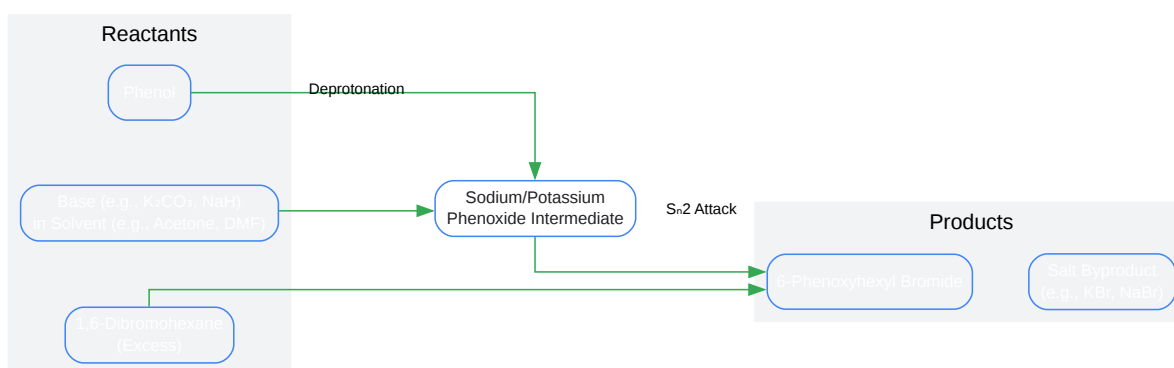
## Synthesis Strategy: The Williamson Ether Synthesis Approach

While multiple synthetic routes can be envisioned, the most direct and industrially scalable method for preparing **6-Phenoxyhexyl bromide** is a variation of the Williamson ether synthesis. This well-established reaction involves the deprotonation of phenol to form the more

nucleophilic phenoxide ion, which then displaces a bromide ion from an excess of 1,6-dibromohexane.

The causality behind this choice is twofold:

- **Reactivity Control:** Using 1,6-dibromohexane in excess disfavors the unwanted side reaction where the phenoxide attacks both ends of the dibromoalkane.
- **Efficiency:** This  $S_N2$  reaction is typically high-yielding and proceeds under mild conditions, making it an efficient and cost-effective synthetic pathway.



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Caption: Plausible synthesis of **6-Phenoxyhexyl bromide** via Williamson ether synthesis.

## Core Applications in Research and Drug Development

The utility of **6-Phenoxyhexyl bromide** stems from its role as a versatile synthetic intermediate.<sup>[1]</sup> Its applications are broad, spanning from fundamental organic synthesis to the construction of highly specialized molecules in medicinal chemistry.

## Versatile Building Block for Heterocyclic Synthesis

Halogenated organic compounds are foundational starting materials for building heterocyclic ring systems, which are prevalent scaffolds in pharmaceuticals.<sup>[5][6]</sup> While direct literature on **6-Phenoxyhexyl bromide** for this purpose is specific, the principle is well-demonstrated with analogous halo-compounds like phenacyl bromides.<sup>[5][6]</sup> The terminal bromide can react with dinucleophilic species (e.g., aminophenols, aminothiols) to forge complex heterocyclic structures. This makes it a valuable precursor for creating libraries of novel compounds for drug screening.

## Linker Moiety in Bifunctional Molecules

In modern drug discovery, particularly in the development of PROTACs and Antibody-Drug Conjugates (ADCs), the linker is a critical component that dictates efficacy and pharmacokinetics. The six-carbon chain of **6-Phenoxyhexyl bromide** offers an optimal, flexible spacer to connect a protein-binding ligand to an E3 ligase binder or a cytotoxic payload. Its hydrophobic character can also be tuned to improve cell permeability.

## Synthesis of Bioactive Analogues and Probes

Researchers frequently use building blocks like **6-Phenoxyhexyl bromide** to synthesize analogues of known bioactive compounds to probe structure-activity relationships (SAR).<sup>[4]</sup> For example, it can be used to attach a phenoxyhexyl "tail" to a pharmacophore, exploring new binding pockets or modifying solubility and metabolic stability. This approach was successfully used in the development of potent antitumor agents, where structural simplification of a complex molecule led to the discovery of a highly active bromo-substituted chromene derivative.<sup>[7]</sup>

## Experimental Protocols and Characterization

To ensure scientific integrity, protocols must be robust and self-validating. The following section details a standard alkylation procedure and the expected analytical data for product verification.

### General Protocol: N-Alkylation of a Primary Amine

This protocol describes a representative  $S_N2$  reaction, a common application for this reagent.

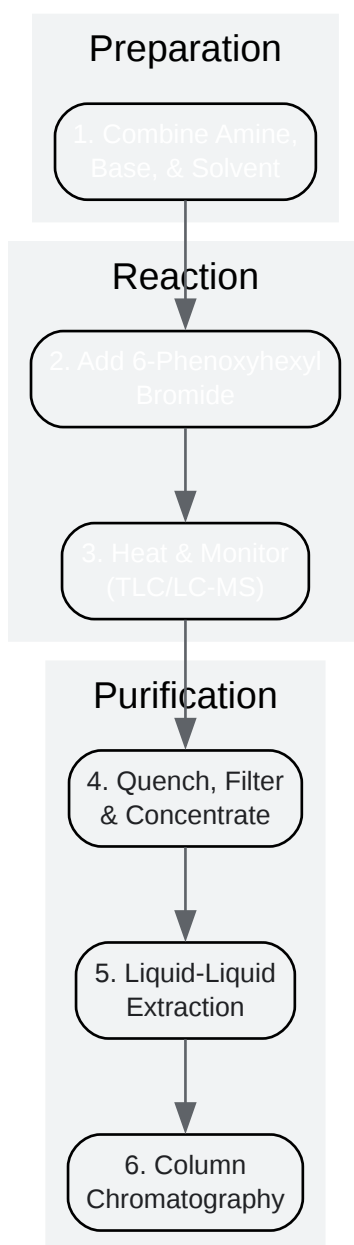
Objective: To synthesize an N-(6-phenoxyhexyl) derivative of a primary amine.

## Materials:

- **6-Phenoxyhexyl bromide** (1.0 eq)
- Primary amine of choice (1.1 eq)
- Potassium carbonate ( $K_2CO_3$ ) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
- Acetonitrile ( $CH_3CN$ ) or Dimethylformamide (DMF) as solvent
- Standard glassware for anhydrous reactions

## Step-by-Step Methodology:

- **Reaction Setup:** To a dry round-bottom flask under an inert atmosphere ( $N_2$  or Ar), add the primary amine, solvent, and base ( $K_2CO_3$  or DIPEA). Stir the suspension for 10-15 minutes at room temperature.
- **Reagent Addition:** Add **6-Phenoxyhexyl bromide** (1.0 eq) dropwise to the stirring mixture.
- **Reaction Execution:** Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup:** Upon completion, cool the reaction to room temperature. If using  $K_2CO_3$ , filter off the solids. Concentrate the filtrate under reduced pressure.
- **Extraction:** Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to obtain the desired N-alkylated product.



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Caption: Standard workflow for an N-alkylation reaction using **6-Phenoxyhexyl bromide**.

## Spectroscopic Characterization Profile

Confirming the identity and purity of **6-Phenoxyhexyl bromide** is critical. The following data provides a reference for its spectroscopic signature.[8]

Technique	Expected Observations
<sup>1</sup> H NMR	~7.3 ppm (t, 2H): Aromatic protons meta to the ether linkage.~6.9 ppm (m, 3H): Aromatic protons ortho and para to the ether linkage.~3.9 ppm (t, 2H): Methylene protons adjacent to the oxygen atom (-O-CH <sub>2</sub> -).~3.4 ppm (t, 2H): Methylene protons adjacent to the bromine atom (-CH <sub>2</sub> -Br).~1.8-1.4 ppm (m, 8H): Four internal methylene groups of the hexyl chain.
<sup>13</sup> C NMR	~159 ppm: Aromatic carbon directly attached to the ether oxygen.~129 ppm: Aromatic C-H carbons (meta).~121 ppm: Aromatic C-H carbon (para).~114 ppm: Aromatic C-H carbons (ortho).~68 ppm: Methylene carbon adjacent to the oxygen atom (-O-CH <sub>2</sub> -).~34 ppm: Methylene carbon adjacent to the bromine atom (-CH <sub>2</sub> -Br).~33, 29, 28, 25 ppm: Internal methylene carbons of the hexyl chain.
IR (cm <sup>-1</sup> )	~3060-3040: Aromatic C-H stretch.~2940-2860: Aliphatic C-H stretch.~1240: Aryl-O-C asymmetric stretch.~1040: Aryl-O-C symmetric stretch.~690, 750: C-H out-of-plane bending for monosubstituted benzene.
Mass Spec (EI)	m/z 256/258: Molecular ion peak [M] <sup>+</sup> showing the characteristic ~1:1 isotopic pattern for a single bromine atom.[9]Key Fragments: Loss of Br (m/z 177), cleavage of the hexyl chain.

## Safety, Handling, and Storage

As with any halogenated organic compound, proper safety protocols are mandatory.

- Hazards: **6-Phenoxyhexyl bromide** is harmful if swallowed.[2] While full toxicological properties have not been investigated, it should be handled as a potential irritant to the skin, eyes, and respiratory system.[10]

- Handling: Always use this chemical in a well-ventilated fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11] Avoid inhalation of vapors and direct contact with skin and eyes.[10]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[10][11] Keep away from heat, sparks, and open flames.
- Incompatibilities: Avoid contact with strong oxidizing agents.[10]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

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- To cite this document: BenchChem. [Introduction: Unveiling the Versatility of a Key Synthetic Intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3023626/docs#introduction-unveiling-the-versatility-of-a-key-synthetic-intermediate>]

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